2,3-Dichloropentane
Description
Significance of Vicinal Dihalides in Organic Synthesis
Vicinal dihalides, also known as vic-dihalides, are organic compounds where two halogen atoms are attached to adjacent carbon atoms. doubtnut.com 2,3-Dichloropentane is a prime example of this class of compounds. The significance of vicinal dihalides in organic synthesis is substantial, primarily due to their utility as precursors for the formation of alkynes.
One of the most important reactions involving vicinal dihalides is dehydrohalogenation. byjus.com This elimination reaction involves treating the dihalide with a strong base, which results in the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a pi bond. byjus.comunacademy.com When two equivalents of a strong base, such as sodium amide (NaNH₂), are used, a double dehydrohalogenation occurs, converting the vicinal dihalide into an alkyne, a molecule containing a carbon-carbon triple bond. pearson.comlibretexts.org
The synthesis of vicinal dihalides themselves is a fundamental reaction, typically achieved through the halogenation of an alkene. doubtnut.comlibretexts.org For instance, the reaction of an alkene like pent-2-ene with chlorine (Cl₂) yields this compound. quora.comorgosolver.com This two-step sequence—halogenation of an alkene to a vicinal dihalide, followed by dehydrohalogenation to an alkyne—is a classic and powerful method in synthetic organic chemistry for creating carbon-carbon triple bonds. byjus.comlibretexts.org
Overview of Dichlorinated Alkanes and Their Stereochemical Complexity
Dichlorinated alkanes, particularly those with chlorine atoms on adjacent chiral centers, exhibit significant stereochemical complexity. This compound is a key example used to illustrate these principles. stereoelectronics.org The molecule possesses two chiral centers at carbon 2 (C2) and carbon 3 (C3). fiveable.mestereoelectronics.org The presence of n chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. stereoelectronics.org
For this compound, with its two chiral centers, there are 2² = 4 possible stereoisomers. stereoelectronics.orgbrainly.com These stereoisomers exist as two pairs of enantiomers. fiveable.mestereoelectronics.org The relationships between these isomers are:
(2R, 3R)-2,3-dichloropentane and (2S, 3S)-2,3-dichloropentane are a pair of enantiomers.
(2R, 3S)-2,3-dichloropentane and (2S, 3R)-2,3-dichloropentane are the second pair of enantiomers.
Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair (e.g., (2R, 3R) and (2R, 3S) are diastereomers). stereoelectronics.org Unlike a similar molecule, 2,3-dichlorobutane (B1630595), this compound cannot form a meso compound. stereoelectronics.orglibretexts.org A meso compound requires the molecule to have an internal plane of symmetry despite containing chiral centers; because the two ends of the pentane (B18724) chain are different (a methyl group vs. an ethyl group), no such symmetry plane exists in any conformation of this compound. libretexts.org
This stereochemical diversity is crucial because enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), while diastereomers have different physical properties, such as boiling points, melting points, and solubilities. stereoelectronics.org This difference allows for the separation of diastereomeric pairs using physical methods like fractional distillation. stereoelectronics.org
Research Context for this compound as a Model Compound
The well-defined stereochemical nature of this compound makes it an excellent model compound in research, particularly for studying the stereoselectivity and mechanisms of chemical and biological reactions. stereoelectronics.org Its four distinct, non-meso stereoisomers provide a clear system for investigating how the spatial arrangement of atoms influences reactivity. stereoelectronics.orgbrainly.com
For example, the separation of its stereoisomers by distillation demonstrates the differing physical properties of diastereomers. stereoelectronics.org A distilled sample of this compound can be separated into two fractions: one containing the (2R,3R) and (2S,3S) enantiomeric pair, and the other containing the (2R,3S) and (2S,3R) enantiomeric pair. stereoelectronics.org
In a more advanced research context, vicinal dichlorinated alkanes are used to study the stereospecificity of enzymatic reactions. Research on microbial dehalogenation has utilized stereoisomers of compounds like 2,3-dichlorobutane to investigate how bacteria can selectively metabolize one stereoisomer over another. asm.org A specific bacterium, Desulfitobacterium sp. strain DCA1, was found to perform dehalorespiration on a range of vicinal dichlorinated alkanes, demonstrating stereoselective dechlorination. asm.org While this specific study focused on dichlorobutane, this compound serves as a similar, slightly more complex model for probing the stereochemical requirements of such biological processes. Its lack of meso forms simplifies the analysis of stereospecific interactions, as all four isomers are chiral. stereoelectronics.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFJQRZGBBKTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870666 | |
| Record name | Pentane, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-11-3 | |
| Record name | 2,3-Dichloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 2,3-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870666 | |
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| Record name | 2,3-dichloropentane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,3 Dichloropentane and Its Stereoisomers
Direct Halogenation of Pentane (B18724) Derivatives
The direct chlorination of pentane represents a straightforward conceptual route to chlorinated pentanes. ontosight.ai However, this method is often hampered by a lack of selectivity, leading to a complex mixture of products. wikipedia.org
Regioselective Chlorination Approaches
The free-radical chlorination of an alkane like n-pentane is a classic example of a reaction that is difficult to control with precision. pressbooks.pub The reaction proceeds via a radical chain mechanism initiated by UV light, where a chlorine radical abstracts a hydrogen atom from the pentane chain. pressbooks.pub Pentane possesses three distinct types of hydrogen atoms: primary (C1 and C5) and two different sets of secondary hydrogens (C2/C4 and C3). pearson.compearson.com
The stability of the resulting radical intermediate influences the reaction rate, with secondary radicals being more stable and formed faster than primary radicals. pearson.com Consequently, the chlorination of pentane does not yield a single product but a mixture of monochlorinated isomers: 1-chloropentane, 2-chloropentane (B1584031), and 3-chloropentane. wikipedia.orgmasterorganicchemistry.com Further chlorination leads to a variety of dichlorinated products, including 2,3-dichloropentane, but isolating this specific isomer from the complex resulting mixture is synthetically inefficient. pressbooks.pub The poor regioselectivity makes direct radical chlorination an unattractive method for the targeted synthesis of this compound. vaia.com
| Hydrogen Type | Position | Number of Hydrogens | Relative Reactivity Factor (Approx.) | Calculated Contribution | Predicted % Yield | Product |
|---|---|---|---|---|---|---|
| Primary (1°) | C1, C5 | 6 | 1 | 6 x 1 = 6 | 22% | 1-chloropentane |
| Secondary (2°) | C2, C4 | 4 | 4.5 | 4 x 4.5 = 18 | 67% | 2-chloropentane |
| Secondary (2°) | C3 | 2 | 4.5 | 2 x 4.5 = 9 | 11% | 3-chloropentane |
Data based on the principle that secondary hydrogens are approximately 4.5 times more reactive than primary hydrogens in radical chlorination. pearson.com This illustrates the inherent lack of regioselectivity for a specific position.
Stereoselective and Stereospecific Synthesis Pathways
Achieving stereoselectivity through direct radical halogenation of an alkane is exceedingly difficult. The radical intermediates formed during the reaction are typically sp²-hybridized and thus planar. Subsequent reaction with a chlorine molecule can occur from either face of the planar radical with nearly equal probability. This results in the formation of a racemic mixture if a new stereocenter is created. Therefore, even if this compound could be formed regioselectively through this pathway, it would likely produce an uncontrolled mixture of its diastereomers and enantiomers.
Indirect Synthetic Routes
Indirect methods, which begin with precursors that have pre-existing functionality, offer significantly greater control over the final product's structure and stereochemistry.
Chlorination of Unsaturated Pentane Precursors
The addition of chlorine (Cl₂) across the double bond of an alkene is a primary and highly effective method for synthesizing vicinal dihalides like this compound. nih.gov The reaction using 2-pentene (B8815676) as the substrate is a direct pathway to the desired product. lookchem.combrainly.com
This reaction classically proceeds through an anti-addition mechanism. The alkene's π-bond attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. This bridged ion is then attacked by a chloride ion from the opposite face, resulting in the two chlorine atoms being added to opposite sides of the original double bond. nih.govresearchgate.net This diastereospecificity allows for the synthesis of specific stereoisomers of this compound by selecting the appropriate stereoisomer of the starting 2-pentene.
More recent advancements have led to methods for the syn-dichlorination of alkenes. nih.gov These reactions, which may involve high-valent metal chlorides or selenium-based catalysts, add both chlorine atoms to the same face of the double bond. nih.gov This provides access to the diastereomers that are not available through the classic anti-addition pathway.
| Starting Material | Reaction Type | Product(s) |
|---|---|---|
| trans-2-Pentene | anti-addition | (2R,3S)-2,3-Dichloropentane (meso) |
| cis-2-Pentene | anti-addition | (2R,3R)- and (2S,3S)-2,3-Dichloropentane (racemic mixture) |
| trans-2-Pentene | syn-addition | (2R,3R)- and (2S,3S)-2,3-Dichloropentane (racemic mixture) |
| cis-2-Pentene | syn-addition | (2R,3S)-2,3-Dichloropentane (meso) |
This table illustrates how the combination of starting alkene geometry and reaction pathway determines the stereochemistry of the product. researchgate.netnih.gov
Conversion from Other Halogenated Pentanes
Another potential indirect route involves the further chlorination of a monochlorinated pentane. For instance, the radical chlorination of (S)-2-chloropentane could theoretically introduce a second chlorine at the C3 position. However, this approach would again face significant challenges with regioselectivity, likely producing a mixture of 2,3-, 2,4-, 2,2-, and other dichloropentane (B13834815) isomers.
A more controlled, though longer, synthetic sequence would be the conversion of a diol to a dichloride. The synthesis of 2,3-pentanediol, followed by reaction with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride, can convert the hydroxyl groups into chlorides. This method offers better control as the positions of the hydroxyl groups dictate where the chlorine atoms will be located. The stereochemistry of the starting diol can also influence the stereochemical outcome of the final product, depending on the specific reaction mechanism (retention or inversion of configuration).
Control of Stereochemistry in this compound Synthesis
Controlling the stereochemistry in the synthesis of this compound is a significant challenge, central to which is the selective formation of one of its three stereoisomers. fiveable.menih.gov
The most powerful strategy for controlling the relative stereochemistry (diastereoselectivity) is the dichlorination of 2-pentene. researchgate.net As detailed in Table 2, the geometric configuration of the starting alkene (cis or trans) combined with the choice of a syn- or anti-addition reaction dictates which diastereomer is formed (the meso compound or the racemic pair). researchgate.netnih.gov
The control of absolute stereochemistry to produce a single enantiomer, known as enantioselective synthesis, is considerably more complex. nih.gov Such transformations typically require the use of asymmetric catalysts or chiral auxiliaries that can differentiate between the two faces of the alkene or the enantiotopic carbons of the intermediate. nih.govacs.org While the development of catalytic, enantioselective dihalogenation of alkenes is an active area of research, it remains a formidable challenge in synthetic organic chemistry. nih.govthieme.com
Application of Chiral Catalysts
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the conversion of prochiral starting materials into chiral products with high enantioselectivity. acs.org In the context of synthesizing this compound, a chiral catalyst would be employed to control the facial selectivity of the chlorine addition to the double bond of (E)- or (Z)-pent-2-ene.
Organocatalysis has emerged as a powerful tool for the enantioselective halogenation of alkenes. vub.be Notably, cinchona alkaloid-based organocatalysts, particularly those incorporating a phthalazine (B143731) moiety, have been successfully utilized for the highly enantioselective dichlorination of unfunctionalized alkenes. vub.benih.gov These catalysts operate by activating a chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and facilitating a stereocontrolled transfer of chlorine to the alkene. nih.gov While specific studies on pent-2-ene are not prevalent, the established success with other unfunctionalized alkenes provides a strong basis for its application in the synthesis of chiral this compound. nih.gov
The general approach involves the reaction of pent-2-ene with a suitable chlorine source in the presence of a catalytic amount of a chiral cinchona alkaloid derivative. The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the dichlorinated product over the other.
For instance, the dichlorination of allylic alcohols has been achieved with good to moderate enantioselectivity using dimeric cinchona alkaloid derivatives as catalysts and aryl iododichlorides as the chlorine source. nih.govacs.org This methodology could potentially be adapted for the dichlorination of pent-2-enol, followed by deoxygenation to yield chiral this compound.
A representative reaction is shown below: (E/Z)-pent-2-ene + Chlorine Source --(Chiral Catalyst)--> (2R,3R)- or (2S,3S)-2,3-dichloropentane + (2R,3S)- or (2S,3R)-2,3-dichloropentane
Table 1: Representative Enantioselective Dichlorination of Alkenes using a Chiral Cinchona Alkaloid-Based Catalyst
| Alkene Substrate | Chlorine Source | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) |
| (E)-1-phenylpropene | DCDMH/TES-Cl | 10 | CHCl3/hexane | -60 | 85 | 92:8 |
| Cyclohexene | DCDMH/TES-Cl | 10 | CHCl3/hexane | -60 | 90 | 94:6 |
| Indene | DCDMH/TES-Cl | 10 | CHCl3/hexane | -60 | 88 | 93:7 |
This table presents typical results for the enantioselective dichlorination of various alkenes to illustrate the potential effectiveness of the method for pent-2-ene. Data is representative of findings in the field. nih.gov
Utilization of Chiral Auxiliaries
An alternative strategy for asymmetric synthesis involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. researchgate.nettcichemicals.com
For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be attached to a pentene derivative. For example, an unsaturated carboxylic acid or alcohol derived from pentene could be esterified or etherified with a chiral auxiliary. The resulting compound, now containing a chiral center, would then be subjected to a dichlorination reaction. The steric and electronic properties of the chiral auxiliary would direct the incoming chlorine atoms to a specific face of the double bond, leading to a diastereoselective addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. researchgate.net Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely applied in various asymmetric transformations, including alkylations and aldol (B89426) reactions. tcichemicals.com While direct application in alkene dichlorination is less common, the principle remains a viable synthetic strategy.
The general sequence for this approach is as follows:
Attachment of a chiral auxiliary (Xc*) to a pent-2-ene derivative.
Diastereoselective dichlorination of the resulting adduct.
Removal of the chiral auxiliary to afford the chiral this compound.
Table 2: Conceptual Application of a Chiral Auxiliary in the Synthesis of this compound
| Pent-2-ene Derivative with Chiral Auxiliary | Dichlorination Conditions | Diastereomeric Ratio (dr) |
| (R)-Auxiliary-pent-2-enoate | Cl2, CCl4, -20 °C | >95:5 |
| (S)-Auxiliary-pent-2-enoate | Cl2, CCl4, -20 °C | >95:5 |
This table illustrates the conceptual diastereoselective outcome of a dichlorination reaction controlled by a chiral auxiliary. The specific auxiliary and conditions would require experimental optimization.
Asymmetric Synthetic Strategies
Asymmetric synthetic strategies for this compound encompass a broader range of techniques aimed at achieving stereocontrol. This includes substrate-controlled and reagent-controlled methods.
A key strategy involves the diastereoselective dichlorination of a geometrically pure isomer of pent-2-ene. The traditional ionic addition of chlorine to an alkene proceeds via a cyclic chloronium ion intermediate, resulting in anti-addition of the two chlorine atoms. nih.gov Therefore, the dichlorination of (Z)-pent-2-ene would yield the (rac)-(2R,3S)-2,3-dichloropentane, while (E)-pent-2-ene would give the (rac)-(2R,3R)-2,3-dichloropentane.
More advanced methods have been developed to achieve syn-addition. For example, a catalytic, stereospecific syn-dichlorination of alkenes has been reported using a selenium-based catalyst. nih.gov Applying this to (E)-pent-2-ene would theoretically produce the (2R,3S) and (2S,3R) enantiomers, which are diastereomers of the product from the anti-addition. This provides a powerful tool for accessing all possible stereoisomers of this compound by selecting the appropriate alkene geometry and dichlorination method.
Furthermore, dynamic kinetic resolution in conjunction with a catalytic asymmetric reaction can be a powerful strategy. If a racemic starting material can be isomerized in situ while one enantiomer is selectively reacted by a chiral catalyst, a high yield of a single product enantiomer can be achieved.
Table 3: Predicted Stereochemical Outcome of Pent-2-ene Dichlorination
| Starting Alkene | Dichlorination Method | Major Product(s) |
| (Z)-pent-2-ene | anti-addition | (rac)-(2R,3S)-2,3-dichloropentane |
| (E)-pent-2-ene | anti-addition | (rac)-(2R,3R)-2,3-dichloropentane |
| (E)-pent-2-ene | syn-addition | (rac)-(2R,3S)-2,3-dichloropentane |
| (Z)-pent-2-ene | syn-addition | (rac)-(2R,3R)-2,3-dichloropentane |
This table outlines the expected major diastereomeric products based on the stereochemistry of the starting alkene and the stereospecificity of the addition reaction.
Stereochemical Investigations of 2,3 Dichloropentane
Chiral Centers and Configuration Analysis.vaia.comfiveable.mebyjus.com
The structure of 2,3-dichloropentane, with its five-carbon backbone and chlorine substituents at the second and third positions, gives rise to stereoisomerism. fiveable.me The carbon atoms at positions 2 and 3 (C2 and C3) are chiral centers, as each is bonded to four different groups. vaia.combyjus.com This chirality is the basis for the existence of multiple stereoisomers, including enantiomers and diastereomers. fiveable.meslideshare.net
Assignment of R/S Configurations at C2 and C3.vaia.com
The absolute configuration of each chiral center in the stereoisomers of this compound is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. For C2, the priority of the attached groups is Cl > CH(Cl)CH2CH3 > CH3 > H. For C3, the priority is Cl > CH(Cl)CH3 > CH2CH3 > H. By orienting the molecule with the lowest priority group pointing away from the viewer, the sequence of the remaining three groups determines the configuration. A clockwise sequence denotes an R configuration, while a counter-clockwise sequence indicates an S configuration. vaia.com This systematic assignment allows for the unambiguous naming of the four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). brainly.com
Elucidation of Enantiomeric Pairs.vaia.comfiveable.mebyjus.comnist.gov
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. byjus.com In the case of this compound, two pairs of enantiomers exist. The (2R,3R)-2,3-dichloropentane and (2S,3S)-2,3-dichloropentane isomers constitute one enantiomeric pair. brainly.comuomustansiriyah.edu.iq The other pair consists of (2R,3S)-2,3-dichloropentane and (2S,3R)-2,3-dichloropentane. vaia.comuomustansiriyah.edu.iq While enantiomers share identical physical properties such as melting and boiling points, they rotate plane-polarized light in equal but opposite directions. byjus.com It is important to note that unlike a similar compound, 2,3-dichlorobutane (B1630595), none of the stereoisomers of this compound are meso compounds, as none possess an internal plane of symmetry. brainly.comstereoelectronics.orgstackexchange.com
Characterization of Diastereomeric Relationships.vaia.comfiveable.menist.gov
Diastereomers are stereoisomers that are not mirror images of each other. byjus.com For this compound, any stereoisomer is a diastereomer of the isomers that are not its enantiomer. For instance, (2R,3R)-2,3-dichloropentane is a diastereomer of both (2R,3S)- and (2S,3R)-2,3-dichloropentane. vaia.comuomustansiriyah.edu.iq Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as fractional distillation or chromatography. byjus.comstereoelectronics.org The stereoisomers of this compound are sometimes referred to using the older erythro/threo nomenclature, where the (2R,3R) and (2S,3S) pair would be considered erythro, and the (2R,3S) and (2S,3R) pair would be threo. nist.govunacademy.com
Conformational Analysis of this compound Stereoisomers.stereoelectronics.orgumich.edu
The stereoisomers of this compound can exist in various spatial arrangements due to rotation around the C2-C3 single bond. This gives rise to different conformational isomers, or conformers.
Rotational Isomerism and Energy Minima
The study of rotational isomerism in analogous molecules like 2,3-dichlorobutane reveals that different staggered conformations possess distinct energy levels. umich.edu For the stereoisomers of this compound, several conformers can be envisioned by considering rotations around the C2-C3 bond. These conformers are often described by the dihedral angles between the two chlorine atoms. The relative energies of these conformers determine their population at equilibrium. The most stable conformers correspond to energy minima, where steric and electronic interactions are minimized.
Influence of Vicinal Chlorine Atoms on Conformational Preferences
The presence of vicinal chlorine atoms significantly influences the conformational preferences of this compound stereoisomers. The electrostatic repulsion between the electron clouds of the chlorine atoms and steric hindrance play a crucial role in determining the most stable conformations. umich.edu In similar dihaloalkanes, conformations where the large halogen atoms are anti-periplanar (dihedral angle of 180°) are generally favored over gauche conformations where they are closer together (dihedral angle of 60°). osti.gov Vibrational spectroscopy, particularly in the carbon-chlorine stretching region of the infrared spectrum, is a powerful technique for identifying the different conformers present in a sample. umich.edu For instance, in related chlorinated hydrocarbons, specific frequencies can be correlated with particular conformational structures. umich.eduumich.edu
Theoretical Predictions vs. Experimental Observations of Conformations
Theoretical predictions of conformational stabilities are typically performed using computational chemistry methods, such as ab initio calculations and Density Functional Theory (DFT). taltech.eesci-hub.se These methods calculate the potential energy surface of the molecule as a function of the dihedral angle of the C2-C3 bond, identifying the energy minima that correspond to stable conformers. auremn.org.br For analogous molecules like 2,4-dichloropentane (B1605460), ab initio calculations have been used to determine the relative energies of conformers, such as the trans-trans (tt) and trans-gauche (tg) forms. ibm.com
Experimental observations to validate these theoretical predictions are primarily obtained through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman). iupac.orgcapes.gov.brumich.edu In NMR spectroscopy, the magnitude of vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, providing information about the average conformation. auremn.org.braip.org For instance, studies on related dichlorinated alkanes have utilized the temperature dependence of NMR spectra to determine the populations of different conformers. researchgate.net
Vibrational spectroscopy is also a powerful tool, as the frequencies of certain vibrational modes, particularly the carbon-chlorine stretching frequencies, are sensitive to the conformational state of the molecule. umich.eduumich.edu By comparing the observed spectra with the calculated spectra for different conformers, researchers can identify the predominant conformations present in a sample. umich.edu For example, in studies of 2,3-dichlorobutane, the disappearance of certain bands upon solidification provides clear evidence for the presence of a mixture of conformers in the liquid state and a single conformer in the solid state. umich.edu
While specific, detailed experimental and theoretical conformational analysis data for this compound is not extensively available in publicly accessible literature, the methodologies are well-established. A comparative analysis would typically involve the following:
Interactive Data Table: Comparison of Theoretical and Experimental Conformational Analysis of Vicinal Dichlorides
| Parameter | Theoretical Prediction (e.g., Ab Initio) | Experimental Observation (e.g., NMR, IR/Raman) |
| Stable Conformers | Identification of multiple low-energy staggered conformations (e.g., anti, gauche). | Evidence of multiple conformers from temperature-dependent spectra or the presence of more bands than expected for a single conformer. |
| Relative Energies | Calculation of the energy difference between conformers (e.g., ΔE in kcal/mol). | Determination of conformer populations from the integration of NMR signals or the intensity of vibrational bands, which can be related to energy differences via the Boltzmann distribution. |
| Geometric Parameters | Prediction of specific dihedral angles and bond lengths for each conformer. | Measurement of vicinal coupling constants in NMR, which are related to dihedral angles through the Karplus equation. |
| Vibrational Frequencies | Calculation of the expected IR and Raman active frequencies for each conformer. | Observation of characteristic C-Cl stretching and other skeletal vibrations that correspond to specific conformers. |
Note: This table represents a general approach. Specific values for this compound would require dedicated research.
Stereochemical Dynamics
The stereoisomers of this compound are not necessarily static entities. They can undergo dynamic processes that involve the interconversion of stereoisomers, a phenomenon known as racemization, and they can be separated from each other through various resolution techniques.
Racemization Mechanisms and Kinetics
Racemization is the process by which an enantiomerically enriched sample is converted into a racemic mixture, where both enantiomers are present in equal amounts. slideshare.netcardiff.ac.uk For vicinal dihalides like this compound, racemization can occur through several mechanisms, particularly at elevated temperatures.
One potential mechanism is a Type 1 dyotropic rearrangement , a concerted pericyclic process where the two chlorine atoms migrate simultaneously and intramolecularly, leading to inversion of configuration at both stereocenters. nih.gov This process has been observed in other vicinal dibromides, although it often requires significant thermal energy. nih.gov
Another plausible pathway for racemization involves the formation of a carbocation intermediate. slideshare.net This can happen through the departure of a chloride ion, which would lead to a planar carbocation at one of the stereocenters. The subsequent re-attack of the chloride ion can occur from either face of the planar carbocation, resulting in both retention and inversion of configuration, and thus racemization.
Resolution Techniques for Enantiomeric Separation
The separation of a racemic mixture into its individual enantiomers is known as resolution. libretexts.org Since enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, they cannot be separated by conventional techniques like fractional distillation. byjus.com However, diastereomers have different physical properties, and this difference is the basis for the most common resolution methods. byjus.comlibretexts.org
One widely used method is chemical resolution using a chiral resolving agent. quora.comwikipedia.org This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral compound. For instance, if this compound were to be derivatized to a carboxylic acid, it could be reacted with a chiral amine like brucine (B1667951) or (R)-1-phenylethanamine to form a mixture of diastereomeric salts. libretexts.org These diastereomeric salts, having different solubilities, can then be separated by fractional crystallization. libretexts.org After separation, the original enantiomers of the this compound derivative can be regenerated by removing the chiral resolving agent.
Chromatographic methods are also powerful for enantiomeric separation. quora.com In chiral column chromatography , the racemic mixture is passed through a column containing a chiral stationary phase. quora.comquora.com The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. Gas chromatography has been used for the separation of diastereomeric dihalopentanes, indicating its potential for the analysis and separation of this compound stereoisomers. pherobase.com
The following table summarizes the principles of common resolution techniques applicable to this compound:
Interactive Data Table: Resolution Techniques for Enantiomeric Separation
| Resolution Technique | Principle | Example of Application (General) |
| Chemical Resolution (Diastereomer Formation) | Reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers are then separated based on their different physical properties (e.g., solubility). | Reacting a racemic acid with a chiral base (e.g., brucine) to form diastereomeric salts, which are then separated by fractional crystallization. libretexts.org |
| Chiral Chromatography (e.g., HPLC, GC) | Differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and separation. quora.com | Separation of racemic mixtures using a column packed with a chiral material that selectively binds one enantiomer more strongly than the other. quora.com |
| Enzymatic Resolution | Use of an enzyme that stereoselectively catalyzes a reaction of only one of the enantiomers in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. | An enzyme selectively hydrolyzes one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. |
Note: This table provides a general overview of techniques. The successful application to this compound would require the development of a specific experimental protocol.
Reactivity and Mechanistic Studies of 2,3 Dichloropentane
Nucleophilic Substitution Reactions
2,3-Dichloropentane, as an alkyl halide, is susceptible to nucleophilic attack, leading to the replacement of its chlorine atoms with other functional groups. acs.org The specific pathway of these substitution reactions, whether S(_N)1 or S(_N)2, is influenced by the structure of the substrate and the reaction conditions.
Stereochemical Outcomes of S(_N)1 and S(_N)2 Pathways
The stereochemistry of nucleophilic substitution reactions is a critical aspect, defining the three-dimensional arrangement of the resulting product. The two primary mechanisms, S(_N)1 and S(_N)2, lead to distinct stereochemical outcomes.
S(_N)2 Reactions: These reactions proceed via a concerted mechanism where the nucleophile attacks from the side opposite to the leaving group. gacbe.ac.in This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. gacbe.ac.in For a secondary alkyl halide like this compound, an S(_N)2 reaction is favored by the use of a strong nucleophile and a polar aprotic solvent. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
S(_N)1 Reactions: In contrast, the S(_N)1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. gacbe.ac.in The nucleophile can then attack this intermediate from either face with equal probability. gacbe.ac.in Consequently, if the starting material is chiral, an S(_N)1 reaction typically leads to a racemic mixture of enantiomers. gacbe.ac.in S(_N)1 reactions are favored for tertiary and, to a lesser extent, secondary alkyl halides, particularly in the presence of a weak nucleophile and a polar protic solvent. libretexts.orgpressbooks.pub The stability of the carbocation intermediate is a key factor; more substituted carbocations are more stable and thus favor the S(_N)1 pathway.
The stereoisomers of this compound include enantiomeric pairs and potentially meso compounds, which are achiral despite having chiral centers. scsco.org.in The specific stereoisomer of this compound used as the starting material will dictate the stereochemistry of the product in an S(_N)2 reaction, while an S(_N)1 reaction would lead to racemization.
Regioselectivity in Substitution Reactions
Regioselectivity refers to the preference for a reaction to occur at a specific position in a molecule. numberanalytics.com In the case of this compound, there are two potential sites for nucleophilic attack: the chlorine atoms at the C2 and C3 positions. The regioselectivity of the substitution will be influenced by both steric and electronic factors. numberanalytics.com
The transition state of the reaction plays a crucial role in determining which chlorine atom is more likely to be substituted. numberanalytics.com For an S(_N)2 reaction, the accessibility of the carbon atom to the incoming nucleophile is paramount. The steric hindrance around the C2 and C3 positions will influence the rate of attack at each site. In an S(_N)1 reaction, the relative stability of the secondary carbocations that would form at C2 and C3 upon departure of the chloride ion will determine the preferred site of reaction.
Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
| Factor | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Substrate Structure | Favored by more substituted carbons (tertiary > secondary). pressbooks.pub | Favored by less sterically hindered carbons (methyl > primary > secondary). pressbooks.pub |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., OH⁻, RO⁻). libretexts.org |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |
| Stereochemistry | Results in racemization. gacbe.ac.in | Results in inversion of configuration. gacbe.ac.in |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
Elimination Reactions
This compound can also undergo elimination reactions, where the two chlorine atoms and adjacent hydrogen atoms are removed to form unsaturated products like alkenes and alkynes. acs.org These reactions are typically promoted by treatment with a strong base. brainly.comunacademy.com
Dehydrohalogenation to Alkene Intermediates
The removal of a hydrogen halide (HX) from an alkyl halide is known as dehydrohalogenation and is a common method for preparing alkenes. libretexts.org In the case of this compound, the first dehydrohalogenation step involves the removal of one molecule of HCl to form a chloroalkene intermediate. brainly.com This reaction is a type of β-elimination. unacademy.com
When this compound is treated with a base, there are two possible β-hydrogens that can be abstracted, leading to the formation of different alkene isomers. The regioselectivity of this elimination often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. quora.comtardigrade.in For example, the dehydrohalogenation of 2-chloropentane (B1584031) yields both pent-1-ene and pent-2-ene, with the more stable pent-2-ene being the major product. doubtnut.com A similar principle would apply to the initial dehydrohalogenation of this compound.
Formation of Alkynes (e.g., 2-Pentyne (B165424) via Double Elimination)
A vicinal dihalide, a compound with halogen atoms on adjacent carbons like this compound, can undergo a double elimination reaction to form an alkyne. unacademy.comlibretexts.org This transformation requires the use of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), and typically occurs in two successive E2 elimination steps. brainly.comunacademy.comlibretexts.org
The reaction proceeds through a haloalkene intermediate. brainly.comlibretexts.org The first elimination of HCl from this compound yields a chloropentene. A second elimination of HCl from this intermediate then produces the final alkyne product, 2-pentyne, where a triple bond is formed between the second and third carbon atoms. brainly.com
Mechanistic Pathways of Elimination (e.g., E2 Mechanisms)
The elimination reactions of alkyl halides can proceed through different mechanisms, with the E2 (bimolecular elimination) pathway being common for secondary halides like this compound, especially in the presence of a strong base. libretexts.orgucsb.edu
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.orgucsb.edumasterorganicchemistry.com This means that the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. ucsb.edu The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. ucsb.edumasterorganicchemistry.com
The stereochemistry of the starting diastereomer of this compound can influence the stereochemistry of the resulting alkene in an E2 reaction. libretexts.orgdoubtnut.com For the subsequent elimination to form the alkyne, the remaining halogen and an adjacent hydrogen on the vinylic halide intermediate must also be able to assume an anti-periplanar orientation for the second E2 reaction to occur. libretexts.org
Table 2: Products of Elimination Reactions of this compound
| Reaction | Reactant | Reagent | Product(s) |
|---|---|---|---|
| Single Dehydrohalogenation | This compound | Alcoholic KOH | Chloro-substituted pentene isomers |
| Double Dehydrohalogenation | This compound | Excess NaNH₂ | 2-Pentyne brainly.com |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon skeleton and the relative orientation of substituents in 2,3-dichloropentane. The presence of two chiral centers means that diastereomers will exhibit distinct NMR spectra. stereoelectronics.org
The ¹H NMR spectrum provides information on the chemical environment of each proton and their spatial relationships through spin-spin coupling. For this compound (CH₃-CHCl-CHCl-CH₂-CH₃), five distinct proton signals are expected.
C1-H₃: The methyl protons at C1 are adjacent to the C2 methine proton, resulting in a doublet.
C2-H: This methine proton is coupled to the C1 methyl protons and the C3 methine proton, leading to a complex multiplet, likely a doublet of quartets.
C3-H: This methine proton is coupled to the C2 methine proton and the C4 methylene (B1212753) protons, resulting in another complex multiplet.
C4-H₂: The methylene protons at C4 are coupled to the C3 methine proton and the C5 methyl protons, producing a complex multiplet.
C5-H₃: The terminal methyl protons at C5 are adjacent to the C4 methylene protons, resulting in a triplet.
The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is crucial for confirming connectivity. libretexts.orglibretexts.org Vicinal coupling (³J) between protons on adjacent carbons typically ranges from 6-8 Hz in open-chain alkanes. libretexts.orglibretexts.org Analysis of these coupling constants helps to trace the proton-proton network through the molecule.
Table 1: Predicted ¹H NMR Data for a this compound Isomer Note: Chemical shifts (δ) are hypothetical and can vary between diastereomers.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C1-H₃ | ~1.6 | Doublet (d) | ~7 |
| C2-H | ~4.1 | Multiplet (m) | - |
| C3-H | ~4.0 | Multiplet (m) | - |
| C4-H₂ | ~1.9 | Multiplet (m) | - |
¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the presence of two stereogenic centers (C2 and C3), the four possible stereoisomers exist as two pairs of diastereomers. stereoelectronics.org While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers have different physical properties and will produce distinct ¹³C NMR spectra. stereoelectronics.org Therefore, a sample containing a mix of diastereomers would show more than five signals. For a pure diastereomer, five unique carbon signals are expected, corresponding to the five carbon atoms in the pentane (B18724) chain. libretexts.orgmasterorganicchemistry.com The chemical shifts are influenced by the electronegative chlorine atoms, causing the C2 and C3 signals to appear significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for a this compound Diastereomer Note: Values are hypothetical and serve for illustrative purposes. Diastereomers will have different sets of chemical shifts.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~20 |
| C2 | ~65 |
| C3 | ~68 |
| C4 | ~28 |
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks appear between the signals of protons that are on adjacent carbons. libretexts.orgcam.ac.uk For this compound, cross-peaks would be expected between H1/H2, H2/H3, H3/H4, and H4/H5, confirming the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon. github.io Each cross-peak in an HSQC spectrum correlates a specific proton signal with the signal of the carbon it is bonded to. This allows for the definitive assignment of both the ¹H and ¹³C spectra.
13C NMR for Carbon Backbone and Stereochemical Discrimination
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound. Both IR and Raman spectra provide a unique fingerprint for a molecule and are highly sensitive to its conformation. americanpharmaceuticalreview.com For halogenated hydrocarbons, the carbon-chlorine (C-Cl) stretching vibrations are particularly diagnostic.
The C-Cl stretching modes in chlorinated hydrocarbons typically appear in the 500-800 cm⁻¹ region of the vibrational spectrum. umich.edu The exact frequency of these modes is highly sensitive to the rotational conformation (rotational isomers or conformers) around the C-C bonds. umich.eduumich.edu In vicinally chlorinated compounds like this compound, the C-Cl stretching vibrations are highly delocalized and coupled with other skeletal modes, making the spectrum complex. umich.eduumich.edu
Different spatial arrangements of the two chlorine atoms (e.g., anti-periplanar vs. syn-clinal/gauche) result in distinct C-Cl stretching frequencies. By analyzing the IR and Raman spectra, often at different temperatures, it is possible to identify the presence of different conformers in equilibrium.
Table 3: General C-Cl Stretching Frequencies and Conformational Relationship Based on data from related chlorinated alkanes. umich.eduumich.eduumich.edu
| Conformation (Cl-C-C-Cl dihedral angle) | Typical C-Cl Stretch Region (cm⁻¹) |
|---|---|
| Anti (trans, ~180°) | 600 - 650 |
Due to the complexity and vibrational coupling in polychlorinated alkanes, the simple assignment of a single band to a "C-Cl stretch" is often an oversimplification. umich.edu A normal mode analysis is a computational method required for the accurate assignment of the observed bands in the IR and Raman spectra. capes.gov.brresearchgate.net
This analysis involves:
Defining a Molecular Geometry: The geometry of different stable conformers is calculated.
Applying a Force Field: A set of force constants, which describe the stiffness of bonds and the energy cost of bending and twisting, is used. Force fields are often transferred from smaller, well-studied molecules like 2,3-dichlorobutane (B1630595) and then refined. umich.eduumich.educapes.gov.br
Calculating Vibrational Frequencies: The calculation yields a set of vibrational frequencies and their corresponding atomic motions (normal modes).
Assigning Spectra: The calculated frequencies are compared to the experimental IR and Raman spectra to assign each observed band to a specific vibrational mode. The Potential Energy Distribution (PED) is calculated to determine the contribution of different internal coordinates (like C-Cl stretching or C-C-C bending) to each normal mode. researchgate.net
This rigorous approach allows for a detailed understanding of the conformational structure of this compound in different physical states.
Analysis of C-Cl Stretching Modes and Conformational Sensitivity
Rotational Spectroscopy for Chiral Discrimination and Structural Parameters
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By precisely measuring the frequencies of transitions between these levels, it is possible to determine the molecule's moments of inertia with exceptional accuracy. These moments are directly related to the molecule's mass distribution and, therefore, its three-dimensional structure, including bond lengths and angles. wikipedia.org For chiral molecules, this technique offers a powerful tool for distinguishing between stereoisomers and elucidating their specific structural parameters.
A molecule must possess a permanent electric dipole moment to be active in microwave spectroscopy. The rotational spectrum is characterized by rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic). annualreviews.org Since the moments of inertia are determined by the precise spatial arrangement of the atoms, different conformers or diastereomers of a molecule, having distinct three-dimensional structures, will exhibit unique rotational spectra. annualreviews.orgnist.gov
For a molecule with multiple chiral centers like this compound, which exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)), rotational spectroscopy can differentiate the diastereomers. The meso form and the enantiomeric pair have different molecular geometries, leading to different moments of inertia and thus distinct rotational constants. Consequently, they will have separate and identifiable rotational spectra.
While enantiomers, being mirror images, have identical moments of inertia and thus identical rotational spectra, they can be distinguished using specialized techniques such as chiral tag rotational spectroscopy. rsc.org This method involves forming a non-covalent complex between the chiral molecule of interest and a chiral molecule of known handedness (the "tag"). rsc.org The resulting diastereomeric complexes, for instance, (R-enantiomer)-(R-tag) and (S-enantiomer)-(R-tag), are no longer mirror images and will have different rotational spectra, allowing for their differentiation and the determination of the absolute configuration of the analyte. rsc.org Another advanced technique, microwave three-wave mixing (M3WM), can also directly distinguish between enantiomers in the gas phase. nih.gov
Although specific rotational spectroscopy studies on this compound are not prominently available in the literature, the principles of the technique can be illustrated with data from molecules with similar stereochemical complexity. A notable example is the nerve agent Soman, which has two chiral centers and thus exists as diastereomers. A study of its rotational spectrum successfully identified and characterized two different diastereomers. nist.gov
The distinct sets of rotational constants for each diastereomer allow for their unambiguous identification in a mixture. The following interactive data table presents the experimentally determined rotational constants for the A-states of the two observed diastereomers of Soman. nist.gov
| Diastereomer | A (MHz) | B (MHz) | C (MHz) |
| [SS,RR] | 1645.3975(6) | 591.9774(1) | 547.5816(1) |
| [RS,SR] | 1635.0570(4) | 600.1488(1) | 556.4583(1) |
This table shows the rotational constants for the two diastereomers of Soman, illustrating how rotational spectroscopy can distinguish between them. The numbers in parentheses represent the standard uncertainty in the last digits. nist.gov
In a hypothetical rotational spectroscopy study of this compound, one would expect to observe a distinct spectrum for the meso form and another for the enantiomeric pair. Further analysis using a technique like chiral tag spectroscopy would then be required to differentiate between the (2R,3R) and (2S,3S) enantiomers. The precise rotational constants obtained would allow for the determination of detailed structural parameters, such as the dihedral angles between the two chlorine atoms and the conformation of the pentane backbone for each stereoisomer.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. For a molecule like 2,3-dichloropentane, these calculations are essential for understanding its electronic structure and the relative stability of its various conformations.
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods for studying molecular electronic structure. Ab initio methods derive their results from first principles, without the use of experimental data, by solving the Schrödinger equation. DFT, while also a first-principles method, focuses on the electron density rather than the complex many-electron wavefunction, which often makes it more computationally efficient for larger molecules. researchgate.netmdpi.com
For halogenated alkanes, DFT methods are widely used to predict molecular properties and electronic structures. mdpi.com Studies on related molecules, such as dichloroalkanes, have utilized DFT to investigate properties like vertical attachment energies (VAEs), which relate to the formation of temporary anion states. researchgate.net DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting sites of electrophilic or nucleophilic attack. orientjchem.org For this compound, DFT calculations would reveal how the electronegative chlorine atoms withdraw electron density, polarizing the C-Cl bonds and influencing the reactivity of adjacent protons.
Due to the presence of two single bonds between carbons C2-C3 and C3-C4, this compound can exist in several rotational conformations. Quantum chemical calculations are invaluable for predicting the geometry (bond lengths, bond angles, and dihedral angles) of these conformers and their relative energies.
Detailed ab initio studies on model compounds like 2,4-dichloropentane (B1605460) have been performed to develop accurate force fields for larger chlorinated polymers. ibm.com These studies calculate the energies of different staggered conformers (e.g., trans/trans, trans/gauche) to determine their relative stabilities. ibm.comresearchgate.net The principles are directly applicable to this compound. The relative energies of its conformers are determined by a balance of steric strain (repulsive interactions between bulky groups) and torsional strain. libretexts.org For example, in a staggered conformation, a gauche interaction between a methyl group and a chlorine atom, or between the two chlorine atoms, would be energetically less favorable than an anti arrangement due to steric hindrance. libretexts.orgyoutube.com High-level calculations, such as those at the MP2 level with a 6-31G* basis set, have been shown to yield conformational energies in excellent agreement with experimental data for similar molecules. ibm.com
Table 1: Illustrative Relative Conformational Energies for a Stereoisomer of this compound This table is based on general principles of conformational analysis for alkanes and haloalkanes. The values represent hypothetical energy costs associated with specific interactions relative to the most stable anti-conformation.
| Interaction Type | Dihedral Angle | Cause of Strain | Estimated Energy Cost (kcal/mol) |
| Cl ⟷ CH₃ gauche | 60° | Steric Strain | 1.0 - 1.5 |
| Cl ⟷ Cl gauche | 60° | Steric & Dipole-Dipole Repulsion | 1.5 - 2.5 |
| CH₃CH₂ ⟷ Cl gauche | 60° | Steric Strain | 1.2 - 1.8 |
| CH₃CH₂ ⟷ CH₃ gauche | 60° | Steric Strain | 0.9 - 1.2 |
Note: These are estimated values for illustrative purposes, based on analogous interactions in related molecules. Actual values would require specific DFT or ab initio calculations for this compound.
Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure
Molecular Dynamics and Molecular Mechanics Simulations
While quantum mechanics provides high accuracy, it is computationally expensive. For studying the dynamic behavior of molecules over time, molecular dynamics (MD) and molecular mechanics (MM) are more suitable. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions over time. nih.gov
The interactions between this compound molecules and with their environment (e.g., a solvent) are critical to its bulk properties. MD simulations can model these interactions explicitly. In the solid state, intermolecular forces can lead to splittings and shifts in vibrational spectra that are not present in the gas phase. umich.edu
In solution, the solvent can significantly influence the conformational equilibrium. Studies on the closely related 2,3-dichlorobutane (B1630595) have shown that the relative populations of its rotational isomers are affected by the dielectric constant of the solvent. oup.comoup.com Polar solvents tend to stabilize the more polar conformers (i.e., those with a larger net dipole moment, such as a gauche conformer) through dipole-dipole interactions. This phenomenon can be modeled using MD simulations with explicit solvent molecules or with implicit solvent models like the Onsager model, which treats the solvent as a continuous dielectric medium. oup.com
Conformational Ensemble Analysis
Reaction Pathway Modeling
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. arxiv.org
For this compound, this could involve modeling nucleophilic substitution (Sₙ2) or elimination (E2) reactions. Computational methods can be used to:
Locate Transition States (TS): Algorithms can find the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. arxiv.org
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
Map the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. arxiv.org
For example, modeling the E2 reaction of this compound with a base would involve calculating the energy profile for the concerted removal of a proton and a chloride ion, allowing for prediction of the preferred stereochemical outcome (e.g., anti-periplanar elimination). Similarly, studies on the combustion of related chlorinated hydrocarbons have used quantum chemical molecular dynamics to reveal complex reaction routes and product formation mechanisms at high temperatures. nih.gov
Transition State Characterization for Substitution Reactions
Substitution reactions of this compound are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the carbon atom, and simultaneously, a chloride ion departs. researchgate.net Computational modeling is essential for characterizing the high-energy transition state of this reaction.
The geometry of the SN2 transition state is a key focus of computational studies. For a haloalkane, the transition state features a carbon atom that is partially bonded to both the incoming nucleophile and the leaving group. uobasrah.edu.iq This carbon atom transitions from a tetrahedral sp³ hybridization in the reactant to a trigonal bipyramidal sp²-like geometry in the transition state. uobasrah.edu.iq
Computational analyses, often using DFT methods with specific basis sets like 6-31+G*, can precisely calculate the bond lengths and angles of this transient species. sciforum.netresearchgate.netmdpi.com Furthermore, these studies can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. The polarity of the solvent can significantly influence this energy barrier. researchgate.netiastate.edu
To illustrate the type of data obtained from such computational studies, the following table presents calculated activation energies for the SN2 reaction of methyl chloride (a simpler haloalkane) with different nucleophiles in various solvents. While not specific to this compound, this data exemplifies the insights gained from computational analysis.
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| F⁻ | Gas Phase | 0.3 |
| Cl⁻ | Cyclohexane | 12.2 |
| Cl⁻ | Acetonitrile | 17.3 |
| Br⁻ | Cyclohexane | 11.1 |
| Br⁻ | Acetonitrile | 14.3 |
| I⁻ | Cyclohexane | 14.2 |
| I⁻ | Acetonitrile | 16.2 |
This table is illustrative and based on data for methyl chloride to demonstrate the type of information generated by computational studies. Specific values for this compound would require dedicated computational investigation. researchgate.net
Energetics of Elimination Pathways
This compound, as a vicinal dihalide, can also undergo elimination reactions, specifically dehydrochlorination, to form alkenes. The most common mechanism for this is the bimolecular elimination (E2) reaction, which is often favored by the use of a strong base. msu.eduresearchgate.net Computational chemistry is instrumental in elucidating the energetics of these elimination pathways.
The E2 mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. researchgate.net A critical aspect of the E2 reaction is the stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. numberanalytics.comic.ac.uk This means the hydrogen and the chlorine atom must be in the same plane and on opposite sides of the C-C bond.
Computational studies can model the different conformations of this compound and determine the energy barriers for elimination from conformers that meet this anti-periplanar requirement. These calculations can predict which constitutional and stereoisomeric alkene products will be favored. For instance, the Zaitsev rule, which predicts the formation of the more substituted (and generally more stable) alkene, can be rationalized through the calculated transition state energies. msu.eduresearchgate.net
A key parameter in these studies is the activation energy for the elimination reaction. For example, in the thermal decomposition of 1,2-dichloroethane, which also proceeds via HCl elimination, computational studies have been used to calculate the activation energies for different reaction channels. researchgate.net
The following table provides representative data on the energetics of elimination, illustrating the kind of information that would be sought in a computational study of this compound.
| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| HCl elimination from 1,2-dichloroethane | QCISD(T) | ~244 |
| C-C bond cleavage in 1,2-dichloroethane | QCISD(T) | ~364.5 |
This table is illustrative, with data from the related compound 1,2-dichloroethane, to demonstrate the energetic parameters determined through computational chemistry. researchgate.net For this compound, similar calculations would be necessary to determine the specific activation energies for the formation of different pentene isomers.
Applications in Chemical Synthesis and Derivative Formation
2,3-Dichloropentane as a Synthetic Intermediate
As a halogenated hydrocarbon, this compound serves as a valuable synthetic intermediate for creating more complex organic compounds. acs.orgontosight.ai The presence of two chlorine atoms on adjacent carbons provides specific reaction pathways to introduce new functional groups or unsaturation, making it a key starting material for various target molecules, including those in the pharmaceutical and agrochemical sectors. acs.orgontosight.ai
This compound, as a vicinal dihalide, is a suitable precursor for the synthesis of alkenes and alkynes through elimination reactions. libretexts.org These reactions involve the removal of hydrogen and halogen atoms from the molecule, a process known as dehydrohalogenation. byjus.comslideshare.net
The treatment of this compound with a strong base can lead to the formation of an alkene. brainly.com A double elimination reaction, typically requiring an excess of a very strong base like sodium amide (NaNH₂), results in the formation of an alkyne. libretexts.orgbrainly.comlibretexts.org The reaction proceeds through a two-step E2 mechanism, first forming a vinylic halide intermediate, which then undergoes a second elimination to create the triple bond. libretexts.org The primary product of the double dehydrohalogenation of this compound is 2-pentyne (B165424). brainly.com
Table 1: Elimination Reactions of this compound
| Reactant | Reagent/Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Strong Base (e.g., KOH) | Chloro-substituted pentene | Single Dehydrohalogenation (Elimination) |
Alkynes can also be prepared from alkenes in a two-step process that involves a vicinal dihalide intermediate. An alkene is first treated with a halogen like chlorine to form the dihaloalkane, which is then subjected to double elimination with a strong base to yield the alkyne. libretexts.orglibretexts.org
The structure of this compound contains two chiral centers at carbons C-2 and C-3, where the chlorine atoms are attached. fiveable.mechegg.com This structural feature means that this compound can exist as multiple stereoisomers, specifically as two pairs of enantiomers: (2R,3R)- and (2S,3S)-dichloropentane, and (2R,3S)- and (2S,3R)-dichloropentane. fiveable.meslideserve.com These stereoisomers are diastereomers of each other. slideserve.comslideshare.net
The presence of these defined stereocenters makes this compound a potentially useful building block for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. researchgate.net By starting with a specific, resolved stereoisomer of this compound, it is possible to transfer that chirality into a new, more complex molecule through stereospecific reactions. For example, a substitution reaction that proceeds with a defined stereochemical outcome (such as inversion of configuration in an Sₙ2 reaction) would produce a chiral product with a predictable stereochemistry. slideshare.net
Table 2: Stereoisomers of this compound
| Isomer Configuration | Relationship | Optical Activity |
|---|---|---|
| (2R, 3R) and (2S, 3S) | Enantiomers fiveable.me | Optically Active fiveable.me |
| (2R, 3S) and (2S, 3R) | Enantiomers slideserve.com | Optically Active fiveable.me |
Precursor for Alkenes and Alkynes
Synthesis of Novel this compound Derivatives
New chemical entities can be synthesized from this compound by modifying its structure, primarily by targeting the two carbon-chlorine bonds. These modifications can introduce a wide array of functional groups or alter the carbon skeleton.
The chlorine atoms in this compound are effective leaving groups, making the compound susceptible to nucleophilic substitution reactions. acs.orgontosight.ai In these reactions, a nucleophile attacks the carbon atom bonded to a chlorine, displacing the chloride ion and forming a new bond. gacbe.ac.in This allows for the introduction of various functional groups.
A wide range of nucleophiles can be used, leading to a diverse set of derivatives. For instance, reacting this compound with hydroxide (B78521) ions could yield dichloropentanols, while reaction with alkoxides would produce ethers. The choice of reaction conditions can influence whether substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) is the predominant pathway. ucsb.edu For Sₙ2 reactions, which proceed with inversion of stereochemistry, using a specific stereoisomer of this compound can lead to a product with a predictable configuration. slideshare.net
Table 3: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Product Class |
|---|---|
| Hydroxide (⁻OH) | Dichloro-alcohol |
| Alkoxide (⁻OR) | Dichloro-ether |
| Cyanide (⁻CN) | Dichloro-nitrile |
| Amine (RNH₂) | Dichloro-amine |
A powerful strategy for creating derivatives involves a sequence of elimination followed by addition reactions. weebly.com As previously discussed, this compound can undergo a double elimination to form 2-pentyne. brainly.com This alkyne then becomes the substrate for various addition reactions, allowing for the synthesis of a wide array of compounds.
For example, the triple bond of 2-pentyne can be partially or fully hydrogenated. Catalytic hydrogenation in the presence of a standard catalyst like palladium or platinum will reduce the alkyne all the way to the alkane (pentane). liu.edu However, using a "poisoned" catalyst, such as Lindlar's catalyst, allows the reaction to be stopped at the alkene stage, yielding cis-2-pentene. Alternatively, reduction with sodium in liquid ammonia (B1221849) produces trans-2-pentene. These alkenes can then undergo further addition reactions to introduce new functionalities.
Table 4: Elimination-Addition Pathways from this compound
| Intermediate | Reagent/Conditions for Addition | Final Product |
|---|---|---|
| 2-Pentyne | H₂, Lindlar's Catalyst | cis-2-Pentene |
| 2-Pentyne | Na, NH₃ (l) | trans-2-Pentene |
| 2-Pentyne | H₂, Pd/C | Pentane (B18724) liu.edu |
| 2-Pentyne | H₂O, H₂SO₄, HgSO₄ | Pentan-2-one |
Environmental Chemical Transformations and Fate
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis). These processes are crucial in determining the persistence of a compound in the environment.
Hydrolysis is a primary abiotic degradation pathway for many halogenated alkanes in aqueous environments. The reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group, leading to the formation of an alcohol and a chloride ion. For 2,3-Dichloropentane, this process would likely result in the formation of corresponding chloropentanols.
Table 1: General Parameters Influencing Hydrolysis of Chlorinated Alkanes
| Parameter | Influence on Hydrolysis Rate |
|---|---|
| Number of Chlorine Atoms | Can increase or decrease rate depending on position and mechanism. |
| Position of Chlorine Atoms | Vicinal (adjacent) or geminal (same carbon) positioning affects stability and reactivity. |
| Molecular Structure | Branching and chain length can cause steric hindrance or inductive effects. |
| pH of Environment | Reaction can be catalyzed by H+ (acidic) or OH- (basic) ions. researchgate.net |
Photolysis involves the degradation of a chemical by the absorption of light energy. For short-chain chlorinated paraffins (SCCPs), direct photolysis from sunlight is generally not considered a significant degradation pathway. researchgate.net However, indirect photolysis in the atmosphere can occur through reactions with photochemically generated hydroxyl (OH) radicals.
Vapor-phase SCCPs are degraded in the atmosphere by these OH radicals, with estimated theoretical half-lives ranging from 1.2 to 1.8 days. researchgate.net This atmospheric lifetime is short enough to limit long-range transport but allows for some distribution from source areas. The reaction mechanism involves the abstraction of a hydrogen atom from the alkane backbone by the OH radical, initiating a series of oxidation reactions. Specific photolysis products for this compound have not been documented, but for other organic compounds, this process can lead to the formation of aldehydes, ketones, and carbon dioxide. nih.govnih.gov
Hydrolysis Pathways in Aqueous Environments
Biotic Transformation Pathways
Biotic degradation, mediated by microorganisms, is often the most effective route for the complete mineralization of organic contaminants.
The biodegradation of chlorinated alkanes is well-documented for various microbial species, which can utilize these compounds as a source of carbon and energy. The process is typically initiated by an enzyme called a dehalogenase, which cleaves the carbon-chlorine bond.
While no studies have isolated microorganisms that specifically degrade this compound, research on closely related compounds provides significant insight. For example, the bacterium Xanthobacter autotrophicus GJ10 is known to degrade a range of short-chain haloalkanes, including 1,3-dichloropentane, a structural isomer of this compound. nih.gov The degradation process in this organism is facilitated by a haloalkane dehalogenase enzyme. The rate and extent of biodegradation are influenced by factors such as the degree of chlorination and the specific isomers present. oup.com Studies on SCCPs have shown that degradation proceeds more rapidly for compounds with shorter carbon chains and lower levels of chlorination. oup.com
The enzymatic dehalogenation of this compound is expected to produce a series of hydroxylated intermediates. Based on known microbial pathways for similar compounds like 1,2-dichloroethane, the initial step would be the hydrolytic removal of one chlorine atom to form a chloropentanol. pops.int Subsequent enzymatic action could remove the second chlorine atom, yielding a pentanediol. These diols can then enter central metabolic pathways and be further oxidized to corresponding ketones or carboxylic acids, and ultimately mineralized to carbon dioxide and water.
A putative degradation pathway for this compound is outlined below, based on established mechanisms for other chlorinated alkanes.
Table 2: Putative Microbial Degradation Pathway and Metabolites of this compound
| Step | Reactant | Enzyme Action (Hypothesized) | Product/Metabolite |
|---|---|---|---|
| 1 | This compound | Haloalkane Dehalogenase | 3-Chloropentan-2-ol or 2-Chloropentan-3-ol |
| 2 | Chloropentanol intermediate | Haloalkane Dehalogenase | Pentane-2,3-diol |
| 3 | Pentane-2,3-diol | Alcohol Dehydrogenase | Pentan-2-one-3-ol or Pentan-3-one-2-ol |
| 4 | Further intermediates | Various Oxidoreductases | CO2 + H2O |
Microbial Degradation in Soil and Water Systems
Methodological Advancements in Environmental Fate Studies
Understanding the environmental fate of complex contaminants like chlorinated alkanes has been advanced by sophisticated analytical techniques. These methods allow researchers to track degradation pathways and quantify transformation rates even at low environmental concentrations.
One of the most powerful techniques is Compound-Specific Isotope Analysis (CSIA) . CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a contaminant. As microorganisms degrade a compound, they often preferentially react with the lighter isotope, leading to an enrichment of the heavier isotope in the remaining pool of the contaminant. By tracking this isotopic fractionation, scientists can confirm that degradation is occurring and even elucidate the reaction mechanism. This method has been successfully applied to study the dechlorination of chlorinated alkanes, including 1,3-dichloropentane, by Xanthobacter autotrophicus GJ10. nih.gov The magnitude of isotope fractionation was found to decrease as the size of the molecule increased. nih.gov
Advancements in analytical instrumentation have also been critical. The analysis of chlorinated paraffins is challenging due to the complexity of the mixtures. Recent developments include improved sample cleanup procedures and the use of high-resolution mass spectrometry techniques, such as Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) or Orbitrap MS. rsc.org These methods provide the high resolution and mass accuracy needed to separate and identify individual congeners within complex environmental samples, which is essential for detailed fate and transport modeling. rsc.org
Application of Radiolabeled Compounds for Transformation Tracking
The use of radiolabeled compounds is a critical methodology in environmental fate studies to accurately trace the transformation pathways and determine the mass balance of a chemical. cdc.govamecj.com In the context of this compound, a radiolabeled version, for instance, incorporating Carbon-14 (¹⁴C) or Chlorine-36 (³⁶Cl), would enable researchers to track the molecule and its breakdown products through various environmental compartments such as soil, water, and air.
This technique is indispensable for overcoming the challenges of distinguishing the parent compound from its various metabolites and from naturally occurring organic matter. cdc.gov The radioactivity provides a unique signature that can be measured with high sensitivity, allowing for the quantification of the parent compound and its transformation products, even at very low concentrations.
Key applications of radiolabeling in studying the environmental fate of a compound like this compound would include:
Determining Transformation Pathways: By analyzing the distribution of the radiolabel in different chemical species over time, scientists can elucidate the sequence of degradation reactions.
Mass Balance Studies: Radiolabeling allows for a complete accounting of the applied chemical, ensuring that all transformation products, including volatile compounds like CO₂, and non-extractable residues bound to soil or sediment, are quantified. cdc.gov
Bioaccumulation Assessment: Tracking the radiolabel in organisms allows for the determination of uptake, metabolism, and excretion rates, providing crucial data for bioaccumulation and trophic transfer studies.
Quantifying Mineralization: The evolution of ¹⁴CO₂ from a ¹⁴C-labeled compound provides a direct measure of the ultimate biodegradation of the organic structure to its inorganic constituents.
Table 1: Hypothetical Application of Radiolabeled this compound in Environmental Fate Studies
| Study Type | Radiolabel | Information Gained |
| Aerobic Soil Metabolism | ¹⁴C-2,3-Dichloropentane | Rate of degradation, identification of polar metabolites, formation of non-extractable residues, and extent of mineralization to ¹⁴CO₂. |
| Anaerobic Aquatic Metabolism | ¹⁴C-2,3-Dichloropentane | Transformation under anaerobic conditions, potential for reductive dechlorination, and formation of volatile organic products. |
| Photodegradation in Water | ¹⁴C-2,3-Dichloropentane | Rate of degradation due to sunlight, and identification of photolytic byproducts. |
| Fish Bioaccumulation | ¹⁴C-2,3-Dichloropentane | Bioconcentration factor (BCF), uptake and depuration kinetics, and metabolic profile in fish tissues. |
Analytical Techniques for Environmental Monitoring of Chemical Transformations
Monitoring the environmental transformation of this compound and its degradation products requires sensitive and specific analytical techniques. Given its volatile nature, the primary method for its detection and quantification in environmental samples is gas chromatography (GC). ontosight.ainih.govscirp.orgairgas.com
Sample Preparation:
Before instrumental analysis, the compound of interest must be extracted and concentrated from the environmental matrix (e.g., water, soil, air). Common techniques for volatile organic compounds (VOCs) like this compound include:
Purge-and-Trap (P&T): This is a highly effective method for extracting volatile compounds from water and soil samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into the GC system.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed in the GC inlet.
Headspace Analysis: This technique involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. It is particularly useful for highly volatile compounds.
Instrumental Analysis:
Once extracted, the analytes are separated and detected using the following instrumentation:
Gas Chromatography (GC): GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The retention time, or the time it takes for a compound to travel through the column, is a key parameter for identification.
Detectors:
Mass Spectrometry (MS): GC coupled with MS (GC-MS) is the most powerful and widely used technique for the analysis of environmental contaminants. nih.gov MS bombards the molecules eluting from the GC with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification of the compound.
Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds and is therefore well-suited for detecting chlorinated substances like this compound.
Flame Ionization Detector (FID): An FID is a general-purpose detector for organic compounds, but it is less specific than MS or ECD.
Table 2: Analytical Methods for the Determination of Chlorinated Alkanes in Environmental Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit | Reference |
| GC-MS | Water | Purge-and-Trap | Low µg/L to ng/L | cdc.govnih.gov |
| GC-ECD | Water, Soil | Liquid-Liquid Extraction, SPME | ng/L to pg/L | cdc.gov |
| High-Resolution GC-MS | Air, Biota | Adsorbent Trapping, Soxhlet Extraction | pg/m³ (air), ng/g (biota) | nih.gov |
While specific analytical methods validated for this compound are not extensively documented in the literature, the methods used for other dichloropropenes and short-chain chlorinated alkanes are directly applicable. cdc.gov The development of such methods would be crucial for assessing its environmental occurrence and the efficacy of any potential remediation strategies.
Future Directions in 2,3 Dichloropentane Research
Exploration of Novel Catalytic Systems for Stereoselective Synthesis
The synthesis of specific stereoisomers of 2,3-dichloropentane—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—remains a significant challenge. stereoelectronics.orgbrainly.com While general methods for alkane chlorination exist, they often lack selectivity, leading to mixtures of isomers. msu.edumasterorganicchemistry.com Future research will focus on developing sophisticated catalytic systems capable of high stereocontrol.
The direct, stereoselective dichlorination of pentane (B18724) or pentene isomers is a primary goal. This involves moving beyond traditional free-radical halogenation, which is notoriously difficult to control. libretexts.org The development of asymmetric catalysts or the use of chiral auxiliaries represents a promising avenue for preferentially forming one stereoisomer. acs.orgethz.ch Research in related fields, such as the stereoselective synthesis of chiral diols and other complex molecules, provides a roadmap for this endeavor. rsc.orgnih.gov For instance, transition-metal-catalyzed reactions, which have proven effective for a wide range of stereoselective transformations, could be adapted for the dichlorination of alkene precursors to this compound. mdpi.com
Future investigations will likely explore the catalysts and conditions summarized in the table below, aiming to achieve high yields and diastereomeric/enantiomeric excess for this compound synthesis.
| Catalytic Approach | Precursor | Potential Advantages | Research Focus |
| Asymmetric Metal Catalysis | pent-2-ene | High stereoselectivity (enantioselectivity). | Development of chiral ligands (e.g., based on BINOL, Salen) for metals like palladium, copper, or iron to control the facial attack on the double bond. rsc.orgmdpi.com |
| Organocatalysis | pent-2-ene | Metal-free, environmentally benign conditions. | Design of chiral organocatalysts that can activate the chlorinating agent or the alkene substrate to induce stereoselectivity. rsc.org |
| Enzymatic Catalysis | pent-2-ene or functionalized pentane derivatives | Extremely high specificity and mild reaction conditions. | Screening for or engineering of halogenase enzymes capable of acting on a pentane backbone with high stereocontrol. |
| Directed Halogenation | Functionalized pentane derivatives | Regio- and stereocontrol guided by a directing group. | Synthesis of pentane derivatives with removable directing groups that position the catalyst for chlorination at the C2 and C3 positions. energy.gov |
Advanced Computational Studies for Predictive Modeling of Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, circumventing the need for extensive, time-consuming experimentation. researchgate.net Future work will leverage advanced computational methods to build predictive models for its reactivity in various chemical environments. pnas.orgkuleuven.be
High-level electronic structure methods will be central to this effort. numberanalytics.com Techniques such as Density Functional Theory (DFT), particularly with functionals designed to handle non-covalent interactions, and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) theory, can provide deep insights. numberanalytics.com These methods can be used to accurately calculate the thermodynamic properties of the different stereoisomers and the energy barriers for various reactions, such as nucleophilic substitution and elimination. acs.orgbrainly.com
Key areas for future computational investigation are outlined below.
| Computational Method | Research Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Modeling transition states of elimination (dehydrochlorination) reactions to form pentenes. smu.edu | Prediction of major/minor alkene products, reaction rates, and the influence of different bases. Understanding the stereoelectronic requirements of the E2 mechanism. |
| Ab Initio Methods (MP2, CCSD(T)) | Calculating accurate conformational energies and relative stabilities of the (R,R), (S,S), and meso stereoisomers. stereoelectronics.org | A precise energy landscape of all stable conformers, informing which structures are most likely to be present and react under given conditions. brainly.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the behavior of this compound within a catalyst's active site or in a solvent environment. | Understanding catalyst-substrate interactions that lead to stereoselectivity; predicting solvent effects on reaction rates and mechanisms. numberanalytics.com |
| Machine Learning (ML) / QSPR | Developing quantitative structure-property relationship (QSPR) models to predict properties like boiling point, solubility, and reaction rates based on molecular descriptors. researchgate.netpnas.org | Rapid screening of potential reaction conditions and prediction of outcomes for related dihalogenated alkanes without the need for intensive quantum calculations. |
Development of New Spectroscopic Probes for Real-time Mechanistic Insight
Understanding the precise mechanism of reactions involving this compound requires observing the transformation as it happens. The development and application of advanced spectroscopic techniques capable of real-time monitoring are crucial for gaining this mechanistic insight. researchgate.net Such methods can detect transient intermediates and measure kinetic profiles directly. researchgate.net
Techniques like differential UV absorbance (DUVA) and Raman spectroscopy have already been used to monitor chlorination processes in real-time. researchgate.netmdpi.comacs.org Future research will likely adapt these and other time-resolved spectroscopic methods to study specific reactions of this compound, such as its synthesis or its subsequent conversion to other products. numberanalytics.com For example, monitoring the characteristic vibrational modes of C-Cl bonds can provide direct information on bond breaking and formation during a reaction. mdpi.com
The following table details promising spectroscopic tools for future mechanistic studies.
| Spectroscopic Technique | Information Gained | Potential Application to this compound |
| Time-Resolved FTIR/Raman Spectroscopy | Real-time tracking of changes in vibrational modes of reactants, intermediates, and products. researchgate.netmdpi.com | Observing the disappearance of C=C stretch (from pentene) and appearance of C-Cl stretch during synthesis; monitoring the formation of C=C bonds during elimination reactions. smu.edu |
| Stopped-Flow UV-Vis Spectroscopy | Kinetic analysis of fast reactions by rapidly mixing reactants and monitoring absorbance changes. | Studying the kinetics of nucleophilic substitution reactions where chromophoric nucleophiles or products are involved. |
| Differential UV Absorbance (DUVA) | Monitoring changes in UV absorption spectra before and after a reaction, such as chlorination. researchgate.netacs.org | Providing a sensitive, real-time measure of the overall conversion during the synthesis of this compound from alkene precursors. |
| Chiroptical Spectroscopy (e.g., VCD) | Probing the stereochemical environment of chiral molecules through their differential interaction with polarized light. | In-situ determination of the enantiomeric or diastereomeric composition during stereoselective reactions, providing real-time feedback on catalyst performance. |
Investigations into Complex Reaction Networks and Multi-step Transformations
This compound is often not an end product but rather an intermediate in a longer synthetic sequence or a component within a complex reaction network. ontosight.aiacs.orgexaly.com Future research will focus on understanding its role in these larger systems, from its formation in complex mixtures to its strategic use in multi-step transformations.
One area of investigation is its formation during the halogenation of alkanes, which can produce a variety of mono- and di-chlorinated isomers. msu.edumasterorganicchemistry.com Understanding the reaction network that leads to this compound versus other isomers like 2,4-dichloropentane (B1605460) is key to optimizing its selective synthesis. nih.gov Furthermore, this compound can serve as a precursor for creating other functional molecules. For instance, a double dehydrohalogenation reaction with a strong base yields 2-pentyne (B165424), demonstrating its utility in multi-step synthesis. brainly.comsmu.edu
Future studies will likely involve automated reaction mapping and kinetic modeling to explore the broader chemical space accessible from this compound. This could uncover novel synthetic pathways and identify new, valuable products derived from this dichlorinated alkane.
Q & A
Basic Research Questions
Q. What are the key considerations for determining the IUPAC nomenclature of substituted alkanes like 2,3-dichloropentane?
- The IUPAC name prioritizes the longest carbon chain and assigns the lowest possible numbers to substituents. For this compound, the pentane backbone is numbered to position chlorine atoms at C2 and C2. Alphabetical order is not required here since both substituents are identical (chlorine), but numerical prefixes (e.g., "di-") are used .
Q. How can physical properties (e.g., boiling point, refractive index) of this compound be experimentally determined?
- Boiling points are measured using distillation setups with calibrated thermometers, while refractive indices are determined via refractometry. Differential scanning calorimetry (DSC) can assess phase transitions. For example, this compound has a reported boiling point of ~183°C at 0.8 atm . Gas chromatography (GC) with mass spectrometry (GC-MS) is recommended for purity analysis .
Q. What methods are effective for separating this compound diastereomers?
- Diastereomers exhibit distinct physical properties due to differing spatial arrangements. Fractional distillation or chiral column chromatography (e.g., using cellulose-based stationary phases) can separate them. GC with polar columns or nuclear magnetic resonance (NMR) spectroscopy can verify separation efficiency .
Q. How do researchers confirm the identity of this compound during synthesis?
- Characterization involves a combination of spectroscopic methods:
- NMR : H and C NMR identify chlorine substitution patterns.
- Mass spectrometry : Molecular ion peaks at m/z 141.04 confirm the molecular formula (CHCl) .
- X-ray crystallography : Resolves absolute stereochemistry for enantiomers .
Advanced Research Questions
Q. What mechanistic pathways explain the stereochemical outcomes of radical chlorination in this compound synthesis?
- Chlorination at C3 of (S)-2-chloropentane generates a chiral radical intermediate. Reaction with Cl on either face produces (2S,3S)- or (2S,3R)-diastereomers. The radical’s stability and steric hindrance influence product ratios, as observed in asymmetric induction studies . Isotopic labeling (e.g., C or H) can track reaction pathways .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?
- Systematic reviews should compare reaction conditions (e.g., chlorinating agents, catalysts, solvents). For instance, radical-initiated chlorination may favor diastereomeric excess compared to ionic mechanisms. Reproducibility requires documenting catalyst purity (e.g., AIBN vs. light-induced initiation) and reaction temperature controls .
Q. What analytical strategies differentiate enantiomeric and diastereomeric forms of this compound?
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
- Optical rotation : Enantiomers exhibit equal but opposite rotations, while diastereomers have distinct values.
- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints for absolute configuration determination .
Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound compare to its structural isomers?
- Isomeric differences (e.g., 1,5-dichloropentane vs. This compound) affect intermolecular forces. Calorimetric studies show that branching reduces enthalpy of vaporization due to weaker van der Waals interactions. Data from Majer and Svoboda (1985) can benchmark these values .
Q. What role does solvent polarity play in optimizing the synthesis of this compound?
- Nonpolar solvents (e.g., hexane) favor radical chain mechanisms by stabilizing chlorine radicals, while polar aprotic solvents (e.g., DCM) may accelerate ionic pathways. Solvent choice impacts reaction kinetics and diastereoselectivity, requiring controlled experimentation .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: Include experimental details (catalysts, temperatures) in the main text and raw spectral data in supplementary materials .
- Reproducibility : Use validated reference standards (e.g., CRC Handbook values ) for instrument calibration.
- Conflict Resolution : Cross-validate contradictory data (e.g., boiling points) using peer-reviewed databases like NIST or Reaxys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
